molecular formula C12H13BrN2O2 B8371373 4-(4-bromo-3,5-dimethoxyphenyl)-1-methyl-1H-imidazole

4-(4-bromo-3,5-dimethoxyphenyl)-1-methyl-1H-imidazole

Cat. No.: B8371373
M. Wt: 297.15 g/mol
InChI Key: OYZQXVUFXGJCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromo-3,5-dimethoxyphenyl)-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C12H13BrN2O2 and its molecular weight is 297.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

4-(4-bromo-3,5-dimethoxyphenyl)-1-methylimidazole

InChI

InChI=1S/C12H13BrN2O2/c1-15-6-9(14-7-15)8-4-10(16-2)12(13)11(5-8)17-3/h4-7H,1-3H3

InChI Key

OYZQXVUFXGJCLP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2=CC(=C(C(=C2)OC)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an oven-dried pressure tube was added 5-(4-bromo-3,5-dimethoxyphenyl)-4-tosyl-4,5-dihydrooxazole (0.4 g, 0.91 mmol), methylamine-THF solution (1.8 mL of a 2.0 M solution, 3.6 mmol), and xylenes (5 mL). The tube was sealed under argon then heated at 135° C. for 15 hours. After cooling to room temperature, the reaction mixture was transferred and concentrated in vacuo then partitioned between EtOAc and H2O. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organics were washed with brine twice, dried over Na2SO4 and concentrated. Purification by chromatography (50-100% EtOAc-hexanes then 2-5% MeOH-EtOAc) provided 4-(4-bromo-3,5-dimethoxyphenyl)-1-methyl-1H-imidazole as a light yellow solid (0.056 g, 21% yield).
Name
5-(4-bromo-3,5-dimethoxyphenyl)-4-tosyl-4,5-dihydrooxazole
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
methylamine THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
5 mL
Type
reactant
Reaction Step One
Name
MeOH EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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